molecular formula C24H28FN3O2 B14959922 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

Cat. No.: B14959922
M. Wt: 409.5 g/mol
InChI Key: FITRURPRTCKAKY-UHFFFAOYSA-N
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Description

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one is a complex organic compound that features a pyrrolidin-2-one core, a benzylpiperazine moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Pyrrolidin-2-one Core: This can be achieved through the cyclization of appropriate amine and carbonyl compounds under acidic or basic conditions.

    Introduction of the Benzylpiperazine Moiety: This step involves the reaction of the pyrrolidin-2-one intermediate with benzylpiperazine, often using coupling reagents like EDCI or DCC in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl Group:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

    Substitution: Fluorophenyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one involves its interaction with specific molecular targets, such as receptors or enzymes. The benzylpiperazine moiety is known to interact with serotonin receptors, while the fluorophenyl group may enhance binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-chlorophenyl)ethyl]pyrrolidin-2-one: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.

    4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-methylphenyl)ethyl]pyrrolidin-2-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.

Uniqueness

The presence of the fluorophenyl group in 4-[(4-Benzylpiperazin-1-yl)carbonyl]-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one can enhance its binding affinity and specificity for certain molecular targets, making it potentially more effective in certain applications compared to its analogs.

Properties

Molecular Formula

C24H28FN3O2

Molecular Weight

409.5 g/mol

IUPAC Name

4-(4-benzylpiperazine-1-carbonyl)-1-[2-(4-fluorophenyl)ethyl]pyrrolidin-2-one

InChI

InChI=1S/C24H28FN3O2/c25-22-8-6-19(7-9-22)10-11-28-18-21(16-23(28)29)24(30)27-14-12-26(13-15-27)17-20-4-2-1-3-5-20/h1-9,21H,10-18H2

InChI Key

FITRURPRTCKAKY-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=CC=C2)C(=O)C3CC(=O)N(C3)CCC4=CC=C(C=C4)F

Origin of Product

United States

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